![molecular formula C18H12N4O4S B2600394 N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 886902-77-8](/img/structure/B2600394.png)
N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H12N4O4S and its molecular weight is 380.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide belongs to a class of compounds that are of significant interest due to their unique chemical structures and potential applications in various fields of scientific research. Although direct studies on this specific compound are limited, research on similar compounds provides valuable insights into the types of applications these chemicals can have.
One area of research involves the synthesis and reactivity of furan-2-carboxamide derivatives, which are used in the synthesis of various heterocyclic compounds. These compounds are synthesized through reactions involving furan-2-carbonyl chloride and various amines, followed by oxidation and other electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017). Similar methods are employed to create compounds like 2-(furan-2-yl)thiazolo[5,4-f]quinoline, indicating a broad interest in exploring the reactivity and potential applications of furan-carboxamide derivatives in synthesizing complex heterocyclic structures (El’chaninov & Aleksandrov, 2017).
Biological Activities and Applications
The structural motif of this compound is also found in compounds with reported biological activities. For instance, derivatives of furan-2-carboxamide have been synthesized and evaluated for their antimicrobial activities. Such studies reveal that specific substitutions on the furan-2-carboxamide scaffold can lead to compounds with significant antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).
Moreover, research into benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors has identified compounds with moderate to excellent potency against cancer cell lines, underscoring the relevance of this chemical framework in cancer research (Zhang et al., 2017). This suggests that this compound and its analogs may have applications in the design and development of new cancer therapeutics.
Mechanism of Action
Target of Action
Similar compounds have been known to target cyclooxygenase (cox) enzymes .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit cox enzymes , which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of cox enzymes by similar compounds can affect the production of thromboxane, prostaglandins, and prostacyclin , which play crucial roles in inflammation and other physiological processes.
Result of Action
Similar compounds have shown anti-inflammatory activity by inhibiting cox enzymes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been reported that certain benzothiazole derivatives can inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammatory responses
Cellular Effects
The effects of this compound on cells and cellular processes are also an area of active research. Some benzothiazole derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines , suggesting that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. For instance, some benzothiazole derivatives have been found to inhibit the COX enzymes , suggesting a potential mechanism of action
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S/c23-17(14-8-9-16(26-14)22(24)25)21(11-12-5-3-4-10-19-12)18-20-13-6-1-2-7-15(13)27-18/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHGEFWOSIBWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
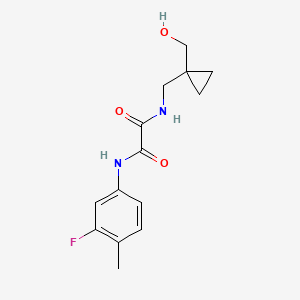
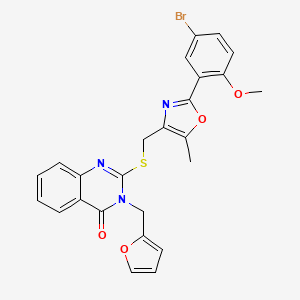
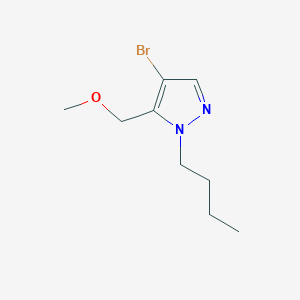
![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)
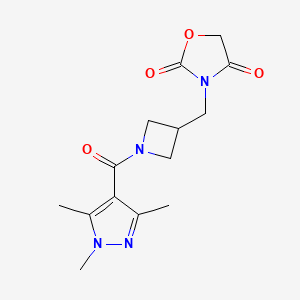
![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)
![4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one](/img/structure/B2600322.png)
![2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2600323.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide](/img/structure/B2600325.png)
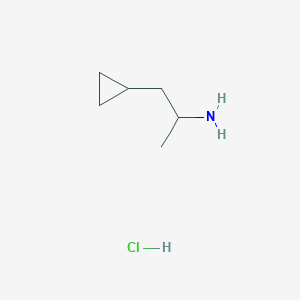


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2600333.png)
![2-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2600334.png)
